

Application Notes and Protocols for Clomesone Treatment in In Vivo Cancer Models

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Compound of Interest

Compound Name: *2-Chloroethyl methanesulfonate*

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These application notes provide a summary of the available preclinical data and generalized treatment protocols for the investigational chloroethylating agent, clomesone (NSC 338947), in various in vivo cancer models. The information is compiled from published preclinical studies to guide further research and drug development efforts.

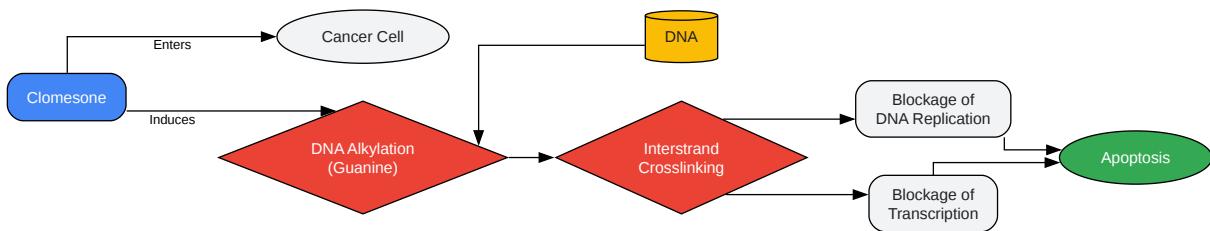
Introduction

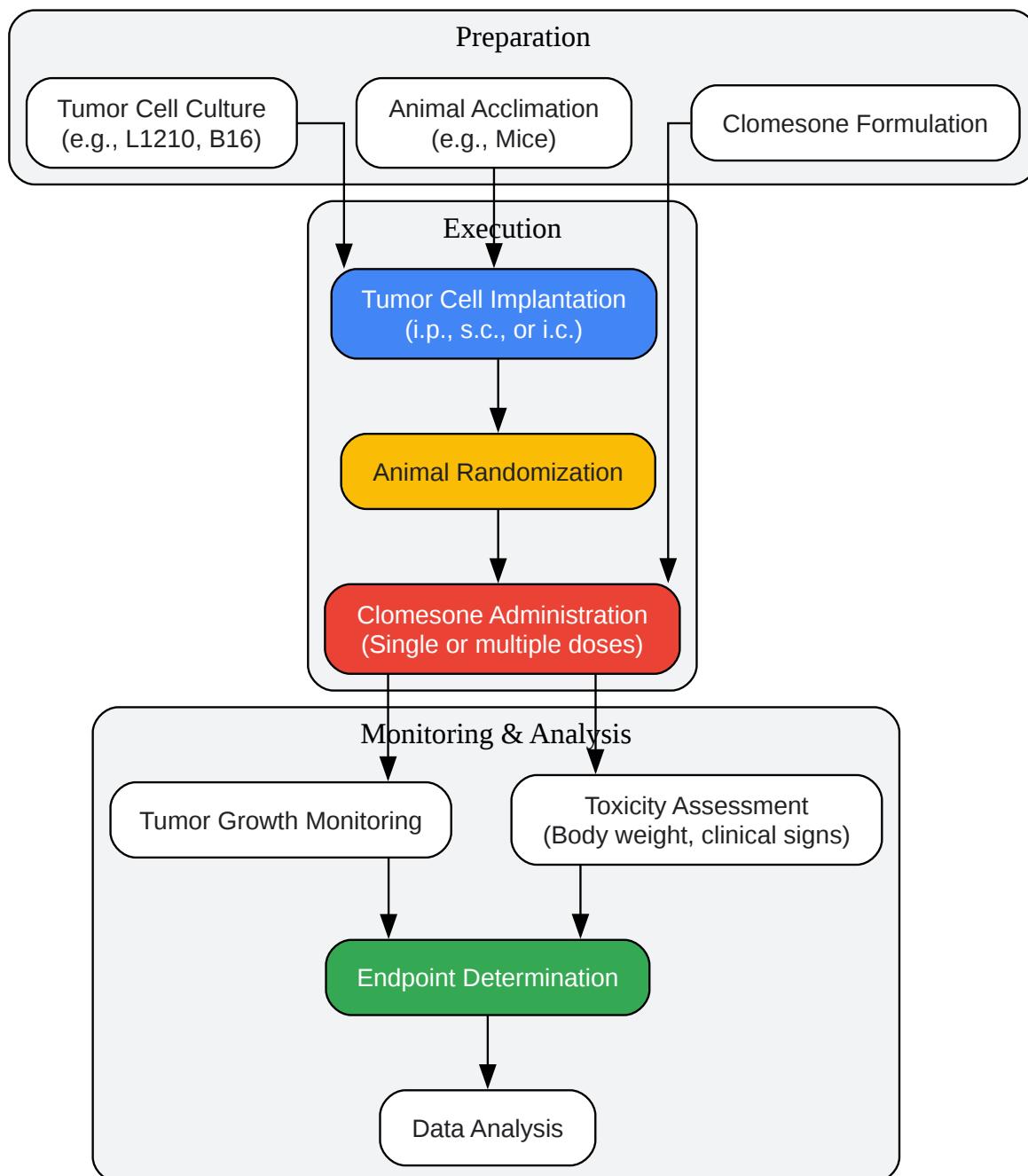
Clomesone, with the chemical name 2-chloroethyl (methylsulfonyl)methanesulfonate, is an antineoplastic agent that has demonstrated antitumor activity in a range of murine cancer models.^[1] As a chloroethylating agent, its mechanism of action is presumed to involve the alkylation of DNA, leading to DNA damage and subsequent cell death.^{[2][3]} This document outlines the reported in vivo efficacy of clomesone and provides representative protocols for its administration in preclinical cancer research.

Mechanism of Action: DNA Alkylation

Clomesone is categorized as a DNA alkylating agent.^[2] Its cytotoxic effects are mediated through the covalent attachment of an alkyl group to DNA, primarily targeting guanine bases. This process can lead to the formation of monoadducts and interstrand crosslinks in the DNA.^{[2][3]} These DNA lesions inhibit essential cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).^[2] Unlike

chloroethylnitrosoureas, clomesone does not possess hydroxyethylating or carbamoylating activities.[1]



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References

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